rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans
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Overview
Description
rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans: is a synthetic compound with a complex molecular structure. It is characterized by the presence of a piperidine ring, an oxadiazole ring, and an oxane ring. The compound has a molecular weight of 251.33 g/mol and is typically found in an oily physical form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
- rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine
- rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, cis
- rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-methyl-5-(2-piperidin-4-yloxan-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H21N3O2/c1-9-15-13(18-16-9)11-3-2-8-17-12(11)10-4-6-14-7-5-10/h10-12,14H,2-8H2,1H3 |
InChI Key |
VMPGZFNBEQRWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCCOC2C3CCNCC3 |
Origin of Product |
United States |
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